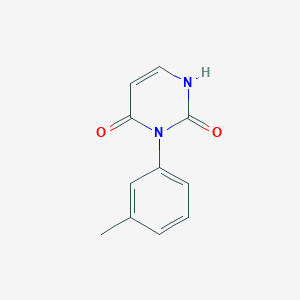
Methylbis(perfluorophenyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbis(perfluorophenyl)borane is an organoborane compound known for its high Lewis acidity and remarkable reactivity. This compound has gained significant attention in the field of chemistry due to its ability to act as a versatile reagent for various chemical transformations. The presence of perfluorophenyl groups enhances its stability and reactivity, making it a valuable tool in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methylbis(perfluorophenyl)borane typically involves the reaction of perfluorophenylborane with methylating agents. One common method is the reaction of bis(perfluorophenyl)borane with methyl lithium or methyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions: Methylbis(perfluorophenyl)borane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The perfluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Aplicaciones Científicas De Investigación
Methylbis(perfluorophenyl)borane has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in biochemical studies and drug development.
Medicine: Its reactivity and stability are exploited in the synthesis of pharmaceuticals and diagnostic agents.
Mecanismo De Acción
The mechanism of action of methylbis(perfluorophenyl)borane is primarily based on its high Lewis acidity. The compound can accept electron pairs from various substrates, facilitating a range of chemical transformations. The perfluorophenyl groups enhance the electron-withdrawing capability of the boron atom, making it highly reactive. This reactivity is harnessed in catalytic processes, where the compound activates substrates and promotes bond formation or cleavage .
Comparación Con Compuestos Similares
Methylbis(perfluorophenyl)borane can be compared with other similar compounds, such as tris(perfluorophenyl)borane and bis(pentafluorophenyl)borane . While all these compounds exhibit high Lewis acidity, this compound is unique due to the presence of a methyl group, which can influence its reactivity and selectivity in certain reactions. The comparison highlights the following points:
Tris(perfluorophenyl)borane: Known for its exceptional stability and reactivity, often used in polymerization and reduction reactions.
Bis(pentafluorophenyl)borane: Similar in structure but lacks the methyl group, which can affect its reactivity profile.
Propiedades
Número CAS |
170151-48-1 |
|---|---|
Fórmula molecular |
C13H3BF10 |
Peso molecular |
359.96 g/mol |
Nombre IUPAC |
methyl-bis(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C13H3BF10/c1-14(2-4(15)8(19)12(23)9(20)5(2)16)3-6(17)10(21)13(24)11(22)7(3)18/h1H3 |
Clave InChI |
YQBCCUZMESBDAG-UHFFFAOYSA-N |
SMILES canónico |
B(C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13357380.png)




![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357419.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357424.png)

![6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357446.png)
